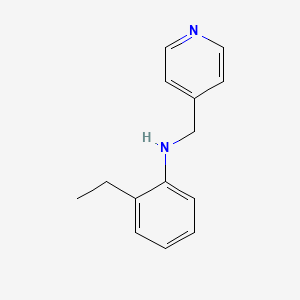

2-ethyl-N-(pyridin-4-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-13-5-3-4-6-14(13)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGWVSKIPDDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline: A Technical Guide

Executive Summary

The synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline (CAS: Variable/Generic Structure) represents a critical transformation in the construction of pharmacophores common to kinase inhibitors and GPCR ligands. This molecule features a secondary amine linkage connecting an electron-rich ortho-substituted aniline to a pyridine ring.

The steric bulk of the ortho-ethyl group on the aniline ring introduces specific reactivity constraints that distinguish this synthesis from simple aniline alkylations. This guide prioritizes Reductive Amination as the "Gold Standard" methodology due to its chemoselectivity and operational safety, while providing Nucleophilic Substitution as a secondary contingency route.

Structural Analysis & Retrosynthesis

The target molecule consists of two primary synthons:

-

Nucleophile: 2-Ethylaniline (sterically hindered primary amine).

-

Electrophile: Pyridine-4-carboxaldehyde (Isonicotinaldehyde) or 4-(Chloromethyl)pyridine.

The strategic disconnection occurs at the benzylic C-N bond.

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis identifying the two primary synthetic pathways. Route A is preferred for selectivity.

Primary Route: Reductive Amination (Recommended)

Rationale: Reductive amination utilizing Sodium Triacetoxyborohydride (STAB) is the industry-preferred method. STAB is mild, allows for "one-pot" processing, and minimizes the risk of over-alkylation (formation of tertiary amines), which is a common side reaction in direct alkylation.

Reaction Mechanism

-

Imine Formation: Condensation of 2-ethylaniline with pyridine-4-carboxaldehyde to form the Schiff base (imine). The ortho-ethyl group may slow this step slightly due to steric hindrance, necessitating an acid catalyst.

-

Reduction: Selective reduction of the imine to the secondary amine.[1]

Experimental Protocol

Scale: 10 mmol basis

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Ethylaniline | 121.18 | 1.0 | 1.21 g | Nucleophile |

| Pyridine-4-carboxaldehyde | 107.11 | 1.05 | 1.12 g | Electrophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 | 2.97 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.60 g | Catalyst |

| Dichloromethane (DCM) | - | - | 40 mL | Solvent |

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

Charge a dry 100 mL round-bottom flask with 2-ethylaniline (1.0 equiv) and DCM (anhydrous).

-

Add Pyridine-4-carboxaldehyde (1.05 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Stir at Room Temperature (RT) for 60–120 minutes under Nitrogen.

-

Checkpoint: Monitor by TLC or LCMS. The disappearance of the aniline peak and appearance of the imine mass (M+H = 211) indicates readiness.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended to control exotherm).

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

Secondary Route: Direct Alkylation (Contingency)

Rationale: Use this route only if the aldehyde is unavailable or if the aniline is extremely unreactive toward condensation. This method carries a higher risk of bis-alkylation.

Reagents:

-

2-Ethylaniline[3]

-

4-(Chloromethyl)pyridine Hydrochloride

-

Base: K₂CO₃ (3.0 equiv) or DIPEA

-

Solvent: DMF or Acetonitrile (MeCN)

Critical Control Point: To minimize over-alkylation, use a excess of the aniline (1.5 to 2.0 equiv) relative to the alkyl halide. The unreacted aniline can be recovered during purification.

Purification & Characterization

Due to the basic nature of both the pyridine ring and the secondary amine, acid-base extraction is a powerful purification tool.

Acid-Base Purification Strategy

-

Dissolve crude residue in 1N HCl . The product and unreacted pyridine derivatives will dissolve; non-basic impurities (neutrals) can be extracted into Ethyl Acetate and discarded.

-

Basify the aqueous phase to pH > 10 using NaOH .

-

Extract the product into DCM or Ethyl Acetate .

Analytical Specifications

-

Appearance: Typically a yellow to brown oil or low-melting solid.

-

1H NMR (CDCl₃, 400 MHz):

-

δ 8.55 (d, 2H, Py-H)

-

δ 7.30 (d, 2H, Py-H)

-

δ 7.10–6.60 (m, 4H, Ar-H)

-

δ 4.40 (s, 2H, N-CH₂-Py)

-

δ 3.80 (br s, 1H, NH)

-

δ 2.50 (q, 2H, Ar-CH₂-CH₃)

-

δ 1.25 (t, 3H, Ar-CH₂-CH₃)

-

Safety & Handling

-

Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid or moisture. Ensure proper venting.

-

Pyridine Derivatives: Often possess unpleasant odors and potential neurological toxicity. Handle in a fume hood.

-

2-Ethylaniline: Toxic by inhalation and skin contact.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002. Link

-

Sigma-Aldrich. "Application Note – Reductive Amination." Link

-

PubChem. "4-ethyl-N-(pyridin-2-ylmethyl)aniline (Analogous Structure Data)." Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-ethyl-N-(pyridin-4-ylmethyl)aniline

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-ethyl-N-(pyridin-4-ylmethyl)aniline (CAS: 943858-19-3) is a highly versatile, bifunctional scaffold[1],[2]. By marrying a basic pyridine ring with a sterically hindered secondary aniline, this molecule serves as a critical intermediate for synthesizing conformationally locked kinase inhibitors, novel agrochemicals, and transition-metal ligands.

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a programmable node in drug discovery. This guide deconstructs the structural causality, validated synthetic methodologies, and downstream applications of this specific chemical scaffold.

Structural Causality & Physicochemical Profile

The architectural value of 2-ethyl-N-(pyridin-4-ylmethyl)aniline lies in its three distinct functional domains, each serving a specific purpose in rational drug design:

-

The Pyridine Ring: Acts as a classic hinge-binding motif in kinase inhibitors. Its lone pair provides a strong hydrogen-bond acceptor, while the heteroaromatic nature inherently improves the aqueous solubility of lipophilic drug candidates[3].

-

The Secondary Amine: Serves as the primary functionalization vector. It can be readily converted into ureas, amides, or sulfonamides, acting as a flexible linker that dictates the vector of the adjacent aromatic systems[4].

-

The Ortho-Ethyl Phenyl Group: This is the most critical stereoelectronic feature. The bulky ethyl group at the ortho position induces significant allylic strain (A-strain). This steric clash forces the N-alkyl substituent out of coplanarity with the aniline ring, locking the molecule into an orthogonal conformation. This "dihedral lock" reduces the entropic penalty upon target binding, a proven strategy for achieving high target selectivity[4].

Quantitative Physicochemical Summary

| Property | Value | Causality / Significance |

| CAS Number | 943858-19-3 | Unique registry identifier for procurement and IP tracking[1]. |

| Molecular Formula | C14H16N2 | Defines the exact atomic composition[2]. |

| Molecular Weight | 212.29 g/mol | Low molecular weight (Fragment-like), ideal for further elaboration without exceeding Lipinski's Rule of 5[2]. |

| H-Bond Donors | 1 (Secondary Amine) | Allows for targeted interactions with protein backbones. |

| H-Bond Acceptors | 2 (Amine, Pyridine N) | Enhances solubility and target engagement[3]. |

Synthetic Methodology: The Reductive Amination Paradigm

The synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline is best achieved via the reductive amination of 4-pyridinecarboxaldehyde with 2-ethylaniline.

Causality of Reagent Selection: Direct alkylation using 4-(chloromethyl)pyridine is heavily prone to over-alkylation, yielding unwanted tertiary amines. To ensure absolute chemoselectivity, we employ Sodium Triacetoxyborohydride (NaBH(OAc)3) . As established by Abdel-Magid et al., NaBH(OAc)3 is a mild, highly selective reducing agent[5],[6]. Because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, it reduces the intermediate imine significantly faster than it reduces the parent aldehyde, and it prevents the secondary amine product from undergoing further reductive alkylation[5].

Self-Validating Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system; each phase includes an in-process control to ensure reaction fidelity before proceeding.

Step 1: Imine Formation (Pre-Assembly)

-

Action: In an oven-dried flask under nitrogen, dissolve 2-ethylaniline (1.0 equiv, 10 mmol) and 4-pyridinecarboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

-

Causality: DCE is the optimal solvent as it maximizes the solubility of the triacetoxyborohydride species while minimizing solvolysis side reactions common in protic solvents like methanol[5],[6].

-

Validation Check: Stir for 1 hour at room temperature. Pull a 10 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS. Proceed only when the aldehyde peak is consumed and the imine mass (m/z 211 [M+H]+) is dominant.

Step 2: Selective Reduction

-

Action: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 equiv, 15 mmol) portionwise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 3-4 hours.

-

Causality: No acetic acid catalyst is added. While ketones require acid catalysis for iminium formation, the reaction between an unhindered aldehyde and an aniline is sufficiently rapid; adding acid here would only risk degrading the basic pyridine nitrogen[5].

-

Validation Check: Monitor via TLC (Eluent: 5% MeOH in Dichloromethane). The secondary amine product will present a lower Rf value than the imine due to increased polarity and hydrogen-bonding capacity.

Step 3: Quench and Isolation

-

Action: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 30 minutes until gas evolution (CO2) ceases.

-

Causality: The basic quench neutralizes any trace acetic acid generated during hydride transfer and decomposes unreacted borohydride, preventing downstream streaking during chromatography.

-

Action: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

Strategic Applications in Drug Discovery

Once synthesized, CAS 943858-19-3 acts as a foundational node. The secondary amine is highly nucleophilic and can be trapped by various electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides) to generate diverse libraries of targeted therapeutics.

The following Graphviz diagram maps the logical workflow of how this specific scaffold is integrated into a modern drug discovery pipeline.

Workflow: Synthesis and functionalization of CAS 943858-19-3 in targeted drug discovery.

Analytical Validation

To ensure the integrity of the synthesized 2-ethyl-N-(pyridin-4-ylmethyl)aniline, the following analytical parameters must be met:

-

LC-MS (ESI+): The base peak must correspond to the protonated molecular ion. Calculated for C14H17N2+[M+H]+: 213.14.

-

1H NMR (400 MHz, CDCl3): Key diagnostic peaks include:

-

A broad singlet around

3.5 - 4.0 ppm integrating for 1H, corresponding to the secondary amine (N-H), which exchanges with D2O. -

A sharp singlet around

4.4 ppm integrating for 2H, corresponding to the benzylic methylene bridge (-CH2-) situated between the amine and the pyridine ring. -

A classic AA'BB' or highly coupled system in the aromatic region (

7.2 - 8.6 ppm) confirming the presence of the 4-substituted pyridine and the ortho-substituted aniline. -

A triplet around

1.2 ppm (3H) and a quartet around

-

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (1996) URL:[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Drug Design, Development and Therapy (2021) URL:[Link]

Sources

- 1. 2-ethyl-N-(pyridin-4-ylmethyl)aniline - CAS号 943858-19-3 - 摩熵化学 [molaid.com]

- 2. 2-ethyl-N-(pyridin-4-ylmethyl)aniline CAS#: [m.chemicalbook.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Therapeutic Potential of N-Arylmethylaniline Derivatives

The following technical guide details the biological potential, structure-activity relationships (SAR), and experimental frameworks for N-arylmethylaniline derivatives .

Executive Summary

N-arylmethylaniline derivatives (structurally defined as N-benzyl-N-substituted anilines) represent a privileged scaffold in medicinal chemistry.[1] Unlike simple primary amines, the secondary or tertiary amine core of this scaffold offers a unique rotational freedom that allows the molecule to adopt distinct conformations suitable for binding to diverse protein pockets.

Recent high-impact studies have validated this scaffold as a multi-target agent. Key therapeutic vectors include antimicrobial activity (specifically targeting the bacterial fatty acid synthase system, saFabI), neuroprotection (via Acetylcholinesterase/Butyrylcholinesterase inhibition), and oncology (tubulin polymerization inhibition). This guide provides a roadmap for researchers to synthesize, optimize, and validate these derivatives.

Chemical Architecture & SAR Analysis

The core pharmacophore consists of an aniline ring linked to an aryl group via a methylene bridge. The biological activity is strictly governed by the electronic and steric nature of substituents on rings A (Aniline) and B (Benzyl).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones and their impact on biological efficacy.

Figure 1: Pharmacophore dissection of N-arylmethylaniline. Red and Green nodes indicate primary sites for derivatization to tune potency and selectivity.

Therapeutic Vectors & Mechanisms

Antimicrobial: The saFabI Target

One of the most promising applications of this scaffold is the inhibition of Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: These derivatives mimic the binding mode of triclosan, inhibiting the enoyl-acyl carrier protein reductase (saFabI). This enzyme is critical for the elongation cycle of bacterial fatty acid synthesis.

-

Key Insight: Unlike traditional antibiotics that target the cell wall, saFabI inhibitors disrupt membrane biogenesis intracellularly.

Neurodegeneration: Dual Cholinesterase Inhibition

Derivatives bearing electron-donating groups (e.g., -OMe) on the benzyl ring have shown nanomolar inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

-

Causality: The hydrophobic benzyl group interacts with the peripheral anionic site (PAS) of the enzyme, while the aniline moiety engages the catalytic active site (CAS), effectively blocking acetylcholine hydrolysis.

Experimental Framework

Synthesis Protocol: Reductive Amination

Rationale: Direct alkylation of anilines with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the self-validating choice as it stops cleanly at the secondary amine stage.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in DCE (5 mL). Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Why STAB? It is milder than NaBH4 and tolerates functional groups like esters or nitro groups.

-

-

Quenching: Stir overnight at room temperature. Quench with saturated NaHCO3 solution.

-

Extraction: Extract with Dichloromethane (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Biological Assay: Microbroth Dilution (MIC Determination)

Objective: Quantify antibacterial potency against S. aureus.

Protocol:

-

Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Prepare a stock solution of the N-arylmethylaniline derivative in DMSO. Perform 2-fold serial dilutions in a 96-well plate (Final conc. range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Add bacterial suspension to wells. Final DMSO concentration must be <1% to avoid solvent toxicity. Incubate at 37°C for 18-24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

-

Validation: Use Triclosan or Ciprofloxacin as a positive control.

-

Quantitative Data Summary

The following table summarizes typical potency ranges for optimized derivatives reported in literature [1][2].

| Substituent (Ring A) | Substituent (Ring B) | Target | Activity (IC50 / MIC) | Notes |

| 4-Cl | 2,4-Dichloro | S. aureus (FabI) | 0.5 µg/mL (MIC) | High lipophilicity aids membrane penetration. |

| 4-H | 4-OMe | AChE (Brain) | 240 nM (IC50) | Electron donor favors cation-pi interaction. |

| 3,4,5-TriOMe | 4-F | Tubulin | 15 nM (IC50) | Mimics Combretastatin A-4 binding. |

Mechanistic Pathway Visualization

This diagram outlines the biological cascade for the antibacterial mechanism (FabI Inhibition).

Figure 2: Mechanism of Action for antibacterial efficacy. The derivative permeates the cell wall and competitively binds to the FabI enzyme, halting lipid biosynthesis.

References

-

Wang, J., et al. (2018). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. ACS Infectious Diseases. Link

-

Bilginer, S., et al. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase.[3] Arabian Journal of Chemistry. Link

-

Zhang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization.[1] Beilstein Journal of Organic Chemistry. Link

-

Odusami, J., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents.[4] Molecules.[2][3][5][6][7][8][9][10][11][12][13][14] Link

Sources

- 1. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 4. N-Aryl Amino Acids as Potential Antibacterial Agents [mdpi.com]

- 5. Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poly(hydromethylsiloxane) Networks Functionalized by N-allylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]

spectroscopic data (NMR, IR, MS) for 2-ethyl-N-(pyridin-4-ylmethyl)aniline.

[1]

Compound Identity & Significance

-

IUPAC Name: N-(pyridin-4-ylmethyl)-2-ethylaniline[1]

-

Role: This structure serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, and the ortho-ethyl group induces a conformational twist that improves selectivity.[1]

Validated Synthetic Protocol (Reductive Amination)

To generate valid spectroscopic data, one must first ensure the integrity of the sample. The most robust, self-validating method for synthesizing this compound is Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Rationale for Methodology

-

Choice of Reductant: STAB is preferred over Sodium Borohydride (

) because it selectively reduces the intermediate imine without reducing the pyridine ring or the aldehyde prior to imine formation. -

Acid Catalysis: Acetic acid promotes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

Step-by-Step Protocol

-

Imine Formation: Dissolve 2-ethylaniline (1.0 equiv) and 4-pyridinecarboxaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

-

Quench & Workup: After 12 hours, quench with saturated

. Extract with DCM.[1] -

Purification: Flash column chromatography (MeOH/DCM gradient).

Synthetic Workflow Diagram

Figure 1: Reaction pathway for the selective reductive amination of 2-ethylaniline.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent:

¹H NMR (400 MHz) Data Table

The spectrum is characterized by the distinct ethyl group pattern and the AA'BB' system of the 4-substituted pyridine.[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.56 | Doublet ( | 2H | Pyridine H-2, H-6 | Deshielded by ring nitrogen (α-position).[1] |

| 7.30 | Doublet ( | 2H | Pyridine H-3, H-5 | β-position to ring nitrogen.[1] |

| 7.12 | Triplet ( | 1H | Aniline H-5 | Meta to amino group.[1] |

| 7.05 | Doublet ( | 1H | Aniline H-3 | Ortho to ethyl group.[1] |

| 6.75 | Triplet ( | 1H | Aniline H-4 | Para to amino group.[1] |

| 6.62 | Doublet ( | 1H | Aniline H-6 | Ortho to amino group (shielded by mesomeric effect).[1] |

| 4.45 | Singlet | 2H | Methylene linker.[1] Diagnostic peak for successful alkylation.[1][3] | |

| 4.05 | Broad Singlet | 1H | Exchangeable with | |

| 2.52 | Quartet ( | 2H | Methylene of ethyl group. | |

| 1.25 | Triplet ( | 3H | Methyl of ethyl group.[1] |

Diagnostic Interpretation:

-

The 4.45 ppm singlet confirms the reduction of the imine (

) to the amine ( -

The Pyridine signals (8.56/7.30 ppm) verify the presence of the 4-substituted pyridine ring. A 2-substituted pyridine would show a complex ABCD splitting pattern.

¹³C NMR (100 MHz) Data Table

| Chemical Shift (δ ppm) | Assignment | Type |

| 150.1 | Pyridine C-2, C-6 | Aromatic CH |

| 148.5 | Pyridine C-4 | Quaternary C |

| 144.2 | Aniline C-1 ( | Quaternary C |

| 129.5 | Aniline C-2 ( | Quaternary C |

| 128.8 | Aniline C-3 | Aromatic CH |

| 126.5 | Aniline C-5 | Aromatic CH |

| 122.3 | Pyridine C-3, C-5 | Aromatic CH |

| 117.8 | Aniline C-4 | Aromatic CH |

| 111.2 | Aniline C-6 | Aromatic CH |

| 47.5 | Methylene | |

| 24.1 | Methylene | |

| 13.5 | Methyl |

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber ( | Intensity | Assignment | Functional Group |

| 3410 | Medium, Broad | Secondary amine stretch.[1] | |

| 3030 - 3060 | Weak | Aromatic C-H stretch.[1] | |

| 2965, 2930 | Medium | Aliphatic ethyl group stretch. | |

| 1595 | Strong | Pyridine ring breathing mode.[1] | |

| 1510, 1605 | Strong | Aromatic ring skeletal vibrations. | |

| 750 | Strong | Ortho-substituted benzene out-of-plane bend.[1] |

C. Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) or GC-MS (EI).[1]

-

Calculated Monoisotopic Mass: 212.13 Da[2]

-

Observed Ion (ESI+):

Fragmentation Pattern (EI - 70 eV)

Understanding fragmentation is crucial for structural confirmation in GC-MS.[1]

-

Molecular Ion (

): m/z 212 (detectable).[1] -

Base Peak: Likely m/z 92 or m/z 106 (Tropylium-like ions derived from the benzyl/picolyl cleavage).[1]

-

Diagnostic Fragment: m/z 120 (Loss of the pyridine-methyl group, leaving the 2-ethylaniline radical cation).[1]

- -Cleavage: Cleavage at the methylene linker is the dominant pathway.[1]

Quality Control & Purity Analysis

To ensure the data above is reproducible, the purity of the synthesized compound must be verified.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[1]

-

Retention Time: Predicted ~4.5 - 5.2 min (moderately lipophilic due to ethyl group).[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for substituent chemical shift calculations). Link[1]

-

PubChem Compound Summary. "N-(pyridin-4-ylmethyl)aniline derivatives." National Center for Biotechnology Information.[1] Link

N-Benzylaniline Derivatives in Medicinal Chemistry: Synthetic Methodologies, Pharmacological Profiling, and Rational Drug Design

Executive Summary

In the realm of medicinal chemistry, the search for versatile, highly functionalizable pharmacophores is a continuous imperative. The N-benzylaniline scaffold has emerged as a "privileged structure" in modern drug discovery. Unlike rigid Schiff bases (imines), the secondary amine linkage in N-benzylanilines provides critical rotational freedom. This

This technical guide explores the rational design, pharmacological applications, and advanced green-chemistry synthesis of N-benzylaniline derivatives, providing actionable insights for drug development professionals.

Pharmacological Landscape & Mechanisms of Action

N-benzylaniline derivatives exhibit a broad spectrum of bioactivity, driven by targeted structural modifications (e.g., halogenation, amination) that tune their electronic and steric profiles.

Antimicrobial & Anti-Biofilm Efficacy (saFabI Inhibition)

Targeting the bacterial fatty acid synthase system (FAS II) is a validated strategy to combat antimicrobial resistance. N-benzylaniline derivatives have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) 1[1].

-

Mechanism: These compounds act as saFabI inhibitors, mimicking the binding mode of the well-known antimicrobial triclosan. They effectively block the reduction of trans-2-octenoyl-CoA by NADPH, halting bacterial lipid synthesis 2[2].

-

Causality in Design: Precursor Schiff bases show poor bacteriostasis because their rigid C=N double bond prevents the molecule from achieving the conformation required to interact with the saFabI catalytic triad 2[2]. Reduction to the secondary amine restores flexibility, yielding MIC values as low as 0.5 mg/L (e.g., Compound 4k) and enabling the eradication of preformed biofilms 1[1].

Dermatological Therapeutics (Tyrosinase Inhibition)

Fluorinated N-benzylanilines are emerging as potent anti-melanogenic agents for treating hyperpigmentation disorders 3[3].

-

Mechanism: Derivative 3d (N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline) acts as a superior inhibitor of mushroom tyrosinase compared to the clinical standard, kojic acid 3[3].

-

Causality in Design: The introduction of fluorine atoms modulates the electron density of the aromatic rings and enhances lipophilicity. This facilitates deeper penetration into the tyrosinase active site, effectively suppressing

-MSH-induced melanin production in B16F10 murine melanoma cells 3[3].

Neuroprotection (ALDH2 Activation)

Recent structural optimizations have positioned N-benzylanilines as water-soluble Aldehyde Dehydrogenase 2 (ALDH2) activators, offering protective activity against ischemic stroke 4[4].

-

Mechanism: By introducing basic amino groups to specific positions on the N-benzylaniline core, compounds like D10 enhance ALDH2 activity (reaching 114% relative to Alda-1), accelerating the clearance of toxic aldehydes generated during oxidative stress 4[4].

Pharmacological targets and therapeutic outcomes of N-benzylaniline derivatives.

Quantitative Pharmacological Data Summary

The table below synthesizes the quantitative metrics of key N-benzylaniline derivatives across various therapeutic domains.

| Compound Derivative | Biological Target | Primary Application | Potency / Efficacy |

| Compound 4k | saFabI (S. aureus) | Antibacterial / Anti-biofilm | MIC = 0.5 mg/L; IC50 ≈ 4 μM |

| Compound 3d | Tyrosinase | Anti-Melanogenic | 75.4% inhibition at 500 µM |

| Compound D10 | ALDH2 | Stroke Protection | EC50 = 16.8 µM; 114% Activation |

| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | Enzyme Inhibition | IC50 = 0.3 µM |

Advanced Synthetic Methodologies: Evolution to Green Chemistry

Historically, synthesizing N-benzylanilines required transition-metal catalysts (Pd, Cu, Co) and high-pressure hydrogen 5[5]. In medicinal chemistry, heavy metal residues in Active Pharmaceutical Ingredients (APIs) pose severe toxicity risks and necessitate costly, multi-stage purification processes.

To bypass metal toxicity, a modern, green chemistry protocol utilizes nitrobenzenes and benzaldehydes in a one-pot tandem reaction 5[5].

Metal-free tandem reductive amination workflow for N-benzylaniline synthesis.

Step-by-Step Experimental Protocol: Self-Validating Metal-Free Synthesis

The following protocol outlines the metal-free tandem reductive amination for constructing N-benzylanilines. This system is self-validating, utilizing in-process analytical checks to ensure mechanistic fidelity 5[5].

Objective: Synthesize N-benzylaniline derivatives via a one-pot tandem reaction using inexpensive nitroarenes and aromatic aldehydes.

Reagents: Benzaldehyde (1.2 eq), Nitrobenzene (1.0 eq), Tetrahydroxydiboron (

Step 1: Reaction Initiation

-

In a clean, dry round-bottom flask, dissolve nitrobenzene (0.2 mmol) and benzaldehyde (0.24 mmol) in 1.2 mL of absolute ethanol.

-

Causality: Ethanol acts as a green, protic solvent that facilitates the solubility of the boron species and stabilizes the transient imine intermediate through hydrogen bonding.

-

Step 2: Catalyst & Reductant Addition

-

Add 4,4'-bipyridine (1 mol %) and

(2.0 mmol) to the mixture.

Step 3: Thermal Incubation & Self-Validation

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the yellow nitrobenzene spot and the transient imine spot confirms the successful cascade reduction.

-

Step 4: Quenching, Extraction, & Purification

-

Cool the mixture to room temperature. Dilute with deionized water (water is the only byproduct of this green reaction) and extract with ethyl acetate (3 x 10 mL).

-

Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure N-benzylaniline derivative. Validate final structure via

Conclusion

The N-benzylaniline scaffold represents a highly tunable, privileged structure in medicinal chemistry. By shifting from rigid Schiff bases to flexible secondary amines, researchers can exploit induced-fit mechanics to target complex enzymes like saFabI, Tyrosinase, and ALDH2. Coupled with modern, metal-free synthetic protocols, the development of N-benzylaniline APIs is now safer, more cost-effective, and environmentally sustainable.

References

- Title: Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination of Benzaldehydes with Nitrobenzenes Source: SSRN URL

- Title: N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus Source: ACS Medicinal Chemistry Letters URL

- Source: Scientific.

- Title: Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators Source: MDPI Molecules URL

- Title: N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus (Detailed Mechanisms)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated N- Benzylaniline Derivatives and Evaluations on Anti-Tyrosinase and Anti-Melanogenic Activities | Scientific.Net [scientific.net]

- 4. mdpi.com [mdpi.com]

- 5. papers.ssrn.com [papers.ssrn.com]

Methodological & Application

Advanced Purification Protocol: 2-ethyl-N-(pyridin-4-ylmethyl)aniline via Column Chromatography

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Insights

As a Senior Application Scientist, one of the most frequent challenges I encounter in downstream processing is the isolation of nitrogen-rich heterocycles. The compound 2-ethyl-N-(pyridin-4-ylmethyl)aniline (CAS: 943858-19-3) presents a classic chromatographic challenge. Its molecular architecture features two distinct basic centers: a secondary aniline nitrogen and a highly basic pyridine nitrogen.

When attempting to purify this compound using standard normal-phase chromatography, researchers inevitably encounter severe peak tailing, band broadening, and poor recovery. To solve this, we must understand the causality behind the phenomenon known as the "Silanol Effect."

The Causality of Tailing

Bare silica gel (

The Deactivation Strategy

To engineer a self-validating purification system, we must disrupt this ionic interaction. This is achieved through two primary strategies:

-

Mobile Phase Modification: Adding a sacrificial base, such as 1–2% Triethylamine (TEA) or ammonia, to the eluent. TEA (pKa ~10.7) is more basic than the target analyte and competitively binds to the acidic silanols, "deactivating" the column and allowing the target compound to elute cleanly.

-

Stationary Phase Modification: Utilizing amino-functionalized silica (

-silica). Here, the silanols are covalently capped with aminopropyl groups, creating a slightly basic surface (pKa ~9.8) that repels basic analytes, eliminating the need for mobile phase modifiers .

Quantitative Data Summaries

To facilitate method selection, the physicochemical properties of the target compound and the expected outcomes of various chromatographic strategies are summarized below.

Table 1: Physicochemical Profile of 2-ethyl-N-(pyridin-4-ylmethyl)aniline

| Property | Value / Description |

| Chemical Formula | |

| Molecular Weight | 212.29 g/mol |

| Structural Features | Secondary aniline nitrogen, Pyridine ring, Ethylbenzene moiety |

| Primary Challenge | Dual basic centers causing severe silanol interaction |

Table 2: Chromatographic Strategy Comparison

| Stationary Phase | Mobile Phase Additive | Tailing Factor | Expected Recovery | Mechanistic Outcome |

| Bare Silica (Normal Phase) | None | > 3.0 | < 50% | Severe Brønsted acid-base interaction; irreversible adsorption. |

| Bare Silica (Normal Phase) | 1-2% Triethylamine (TEA) | 1.2 - 1.5 | 85 - 90% | TEA competitively deactivates acidic silanols. |

| None | 1.0 - 1.2 | > 95% | Basic stationary phase repels basic analytes; sharp peaks . | |

| C18 (Reversed Phase) | 0.1% Formic Acid / Ammonia | 1.1 - 1.3 | > 90% | Partitioning based on hydrophobicity; pH controls ionization. |

Experimental Protocols

The following protocols establish a self-validating workflow. By optimizing the conditions on a Thin-Layer Chromatography (TLC) plate first, you empirically validate the mobile phase before committing the bulk crude mixture to the column.

Protocol 1: TLC Optimization & Mobile Phase Selection

-

Prepare the Eluent: Mix a standard non-polar/polar solvent system (e.g., 50:50 Ethyl Acetate : Hexanes).

-

Split the Eluent: Divide the mixture into two developing chambers. To Chamber B, add 1% (v/v) Triethylamine (TEA).

-

Spotting: Spot the crude 2-ethyl-N-(pyridin-4-ylmethyl)aniline onto two standard bare silica TLC plates.

-

Development & Validation: Develop Plate A in Chamber A and Plate B in Chamber B.

-

Causality Check: Plate A will likely show a long streak from the baseline. Plate B should show a tight, symmetrical spot. Adjust the Ethyl Acetate/Hexane ratio in Chamber B until the target spot reaches an

of 0.25 – 0.30.

-

Protocol 2: Column Packing (Slurry Method with Deactivation)

-

Calculate Silica Volume: Weigh out bare silica gel at a ratio of 30:1 to 50:1 (Silica : Crude Sample by weight).

-

Prepare Deactivated Slurry: In an Erlenmeyer flask, mix the silica with the optimized mobile phase from Protocol 1 (containing 1% TEA). Stir gently for 5 minutes. Note: The TEA will exothermically react with the acidic silanols; allowing it to equilibrate prevents column cracking.

-

Pack the Column: Pour the slurry into the glass column in a single, continuous motion. Use compressed air to pack the bed tightly. Run 2-3 column volumes of the TEA-modified eluent through the column to ensure complete silanol deactivation.

Protocol 3: Sample Loading and Elution

-

Sample Preparation: Dissolve the crude 2-ethyl-N-(pyridin-4-ylmethyl)aniline in the minimum amount of Dichloromethane (DCM) or the starting eluent.

-

Loading: Carefully apply the dissolved sample to the flat head of the silica bed using a long glass pipette. Drain the solvent until the sample is just absorbed into the silica.

-

Elution: Carefully add the TEA-modified eluent and begin collecting fractions.

-

Fraction Analysis & Modifier Removal: Analyze fractions via TLC (using Chamber B). Combine fractions containing the pure product.

-

Critical Step: Because TEA boils at 89°C, it will co-concentrate with your product. Remove the solvent via rotary evaporation, then place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to completely volatilize residual TEA. Validate purity via

-NMR.

-

Purification Workflow Visualization

The following decision matrix illustrates the logical flow for troubleshooting and selecting the appropriate purification strategy for basic amines.

Workflow for troubleshooting and optimizing the purification of basic amines via chromatography.

References

-

Sorbent Technologies. Amino Silica Gel: Separation of Basic Compounds. Sorbtech Technical Library. Available at: [Link]

developing an HPLC method for 2-ethyl-N-(pyridin-4-ylmethyl)aniline purity assessment.

This Application Note is structured as a comprehensive technical guide for the development and validation of an HPLC purity assessment method for 2-ethyl-N-(pyridin-4-ylmethyl)aniline . This molecule serves as a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1]

Abstract & Scope

This protocol details the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of 2-ethyl-N-(pyridin-4-ylmethyl)aniline.[1] Due to the presence of a basic pyridine moiety (pKa ~5.[1]3) and a secondary aniline amine, this molecule presents specific chromatographic challenges, including peak tailing and pH-dependent retention shifts.[1] This guide provides a robust solution using a buffered acidic mobile phase to ensure ionization control, sharp peak shapes, and resolution from key synthetic impurities.[1]

Physicochemical Context & Method Strategy

Molecular Analysis

The target molecule contains two nitrogen centers with distinct basicity profiles.[1] Understanding these is critical for pH selection.

-

Moiety A (Pyridine Ring): The nitrogen atom is

hybridized with a lone pair in the plane of the ring. It is moderately basic (pKa ~5.2–5.4).[1] -

Moiety B (Secondary Aniline): The nitrogen is attached to an ethyl-substituted phenyl ring.[1] While secondary amines are generally basic, the conjugation with the phenyl ring reduces basicity. The ortho-ethyl group introduces steric hindrance, potentially affecting binding kinetics with the stationary phase.[1]

Method Development Logic

The Challenge: At neutral pH, the pyridine moiety exists in equilibrium between protonated and neutral states, leading to broad, tailing peaks due to interaction with residual silanols on the silica support. The Solution:

-

Mobile Phase pH: We utilize a Low pH (pH 2.5) phosphate buffer.[1] This ensures both nitrogen centers are fully protonated (cationic).[1] While this reduces hydrophobic retention, the lipophilic ethyl-phenyl group provides sufficient interaction with the C18 chain to ensure retention.[1] The high ionic strength of the phosphate buffer further suppresses silanol activity.[1]

-

Stationary Phase: A Type B silica (high purity) C18 column with extensive end-capping is selected to minimize secondary interactions.[1]

Experimental Protocol

Reagents & Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.[1]

-

Reagents:

Mobile Phase Preparation

-

Buffer (Solvent A): Dissolve 2.72 g of

in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid.[1] Filter through a 0.22 µm membrane.[1] -

Organic Modifier (Solvent B): 100% Acetonitrile.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1] |

| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times.[1] |

| Injection Vol | 5 - 10 µL | Optimized to prevent column overload while maintaining sensitivity.[1] |

| Detection | UV 254 nm | The pyridine and aniline rings exhibit strong absorption at 254 nm.[1] |

| Run Time | 20 Minutes | Sufficient to elute highly lipophilic bis-alkylated impurities.[1] |

Gradient Program

A gradient is necessary to separate the polar starting materials (pyridine derivatives) from the target and the lipophilic bis-alkylated impurities.[1]

| Time (min) | % Buffer (A) | % ACN (B) | Event |

| 0.0 | 90 | 10 | Initial Hold (Elute polar salts/solvents) |

| 2.0 | 90 | 10 | Start Gradient |

| 12.0 | 40 | 60 | Ramp to elute Target & Hydrophobic Impurities |

| 15.0 | 10 | 90 | Column Wash (Remove dimers/oligomers) |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Impurity Profiling & Synthesis Pathways

To validate specificity, one must understand the potential impurities. The target is typically synthesized via Reductive Amination of 2-ethylaniline and 4-pyridinecarboxaldehyde.[1]

Potential Impurities[1]

-

Impurity A (Starting Material 1): 2-ethylaniline.[1] (Less polar than product due to lack of pyridine, but elutes earlier due to smaller size/lower logP).

-

Impurity B (Starting Material 2): 4-pyridinecarboxaldehyde (or its oxidized form, isonicotinic acid).[1] Very polar, elutes near void volume.[1]

-

Impurity C (Intermediate): The Imine (Schiff Base).[1] If reduction is incomplete. Unstable in aqueous acid (hydrolyzes on column).[1]

-

Impurity D (By-product): 4-pyridinemethanol.[1] Formed by reduction of excess aldehyde.[1]

-

Impurity E (Over-reaction): Bis-alkylation product (Tertiary amine).[1] Highly lipophilic, elutes late.[1]

Visualization of Synthesis & Impurity Logic

Caption: Figure 1. Synthesis pathway via reductive amination showing the origin of key impurities and their predicted relative elution order based on hydrophobicity.

Method Validation (ICH Q2 Guidelines)

System Suitability Testing (SST)

Before analyzing samples, the system must pass these criteria using a Standard Solution (0.5 mg/mL):

-

Tailing Factor (

): NMT 1.5 (Critical for basic pyridine).[1] -

Theoretical Plates (

): > 5000.[1] -

RSD of Retention Time: < 1.0% (n=6 injections).[1]

-

Resolution (

): > 2.0 between Target and nearest impurity (usually 2-ethylaniline).

Linearity & Range

Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

-

Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

-

Oxidation: 3%

, RT, 2 hours (Expect N-oxide formation on pyridine).

-

Requirement: Peak purity check (using DAD) must show no co-elution under the main peak.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction with Pyridine.[1] | Ensure pH is ≤ 2.[1]5. Add 1% Triethylamine (TEA) to mobile phase A if using older columns.[1] Switch to "End-capped" column.[1] |

| Retention Time Drift | pH instability or Temperature flux.[1] | Use a column oven (30°C). Verify buffer pH with a calibrated meter.[1] |

| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% ACN, the strong solvent effect can distort peaks. Dissolve sample in 50:50 Water:ACN.[1] |

| Ghost Peaks | Carryover. | The basic amine may stick to the injector needle.[1] Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.[1] |

Method Optimization Workflow

Caption: Figure 2. Decision tree for optimizing peak shape and resolution during method development.

References

-

Helix Chromatography. (2025).[1] HPLC Methods for analysis of Pyridine and Aminopyridine. Retrieved from [Link]

-

PubChem. (2021).[1][2][3] 4-ethyl-N-(pyridin-2-ylmethyl)aniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: Protocol for Assessing Antimicrobial Activity of Novel Aniline Compounds

Introduction & Scientific Context

Aniline derivatives represent a cornerstone in medicinal chemistry, historically validated by the discovery of sulfonamides (sulfa drugs), which revolutionized bacterial infection treatment.[1] While the core aniline pharmacophore acts as a versatile scaffold, novel derivatives often exhibit antimicrobial activity through mechanisms such as inhibition of the folate synthesis pathway (dihydropteroate synthase) , membrane disruption, or generation of reactive oxygen species (ROS).

However, anilines present specific physicochemical challenges—namely oxidation sensitivity, lipophilicity, and potential cytotoxicity—that require a tailored assessment protocol. This guide moves beyond generic testing, providing a rigorous, self-validating framework for evaluating these compounds.

Scope of Assessment

This protocol utilizes a "Screening Cascade" approach:

-

Primary Screen: Quantitative determination of potency (MIC).[2]

-

Secondary Screen: Kinetic profiling (Time-Kill).

-

Safety Profiling: Selectivity Index (Cytotoxicity vs. Potency).

Pre-Analytical Considerations: The "Aniline Factor"

Novel aniline compounds often degrade or precipitate, leading to false negatives. Adhere to these strict preparation standards.

Compound Handling & Solubility

-

Oxidation Control: Anilines are prone to auto-oxidation (darkening). Store solid compounds under nitrogen/argon at -20°C. Prepare fresh stock solutions immediately prior to assays.

-

Solvent System:

-

Primary Solvent: 100% DMSO (Dimethyl Sulfoxide).

-

Solvent Tolerance: Most bacterial strains tolerate up to 1-2% DMSO. However, to prevent interference, the final assay concentration of DMSO must be ≤ 1% (v/v) .

-

Validation: Always include a "Solvent Control" (media + 1% DMSO) to ensure the solvent itself is not inhibiting growth.

-

Inoculum Standardization

Reliability depends on the "Start State." Use the 0.5 McFarland Standard (

-

Target Assay Density:

CFU/mL (Standard CLSI recommendation).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring resources are not wasted on inactive compounds.

Caption: Figure 1. Screening Cascade for Novel Aniline Antimicrobials. Only potent compounds proceed to kinetic and safety profiling.

Primary Protocol: Broth Microdilution (MIC)[4][5]

This protocol aligns with CLSI M07-A10 guidelines [1], adapted for synthetic organic compounds.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

-

Plates: Sterile 96-well microtiter plates (U-bottom or flat-bottom).

-

Controls:

-

Positive: Ciprofloxacin or Sulfamethoxazole (mechanism-relevant).

-

Negative:[3] Media only (Sterility).

-

Growth: Bacteria + Media + 1% DMSO.

-

Step-by-Step Methodology

-

Stock Prep: Dissolve aniline compound in 100% DMSO to a concentration of 12.8 mg/mL.

-

Intermediate Dilution: Dilute stock 1:10 in CAMHB to get 1280 µg/mL (10% DMSO).

-

Plate Setup:

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of the 1280 µg/mL compound solution to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Result: Concentration range 640 µg/mL to 1.25 µg/mL.

-

-

Inoculation:

-

Dilute 0.5 McFarland culture 1:150 in CAMHB.

-

Add 100 µL of this inoculum to wells in columns 1–11.

-

Final Test Concentration: 320 µg/mL down to 0.625 µg/mL (Final DMSO < 1%).

-

-

Incubation: 35 ± 2°C for 16–20 hours (ambient air).

-

Readout: Determine MIC as the lowest concentration with no visible turbidity .

Data Presentation Template

| Compound ID | Organism | MIC (µg/mL) | Solvent Control Growth | Interpretation |

| ANL-001 | S. aureus ATCC 29213 | 4 | (+) Visible | Potent |

| ANL-001 | E. coli ATCC 25922 | >64 | (+) Visible | Inactive |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | N/A | Quality Control Pass |

Secondary Protocol: Time-Kill Kinetics

MIC determines potency but not lethality. This assay distinguishes bacteriostatic (inhibits growth) from bactericidal (kills) activity [2].[4]

Methodology

-

Preparation: Prepare tubes with CAMHB containing the aniline compound at 1× MIC and 4× MIC .

-

Inoculum: Add bacteria to a final density of

CFU/mL. -

Sampling:

-

Incubate at 37°C with shaking.

-

Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

-

-

Quantification: Serially dilute aliquots in PBS and plate on agar. Count colonies after 24h incubation.

-

Calculation: Plot Log10 CFU/mL vs. Time.

Interpretation Criteria

-

Bactericidal:

-

Bacteriostatic:

Mechanism of Action: Folate Pathway Inhibition

Many bioactive anilines function as structural analogues of para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS). This pathway is absent in mammals, offering selective toxicity.

Caption: Figure 2. Competitive inhibition of DHPS by aniline derivatives, blocking folate synthesis essential for bacterial DNA replication.[1]

Tertiary Analysis: Selectivity Index (SI)

To validate the compound as a drug candidate, you must prove it kills bacteria at concentrations non-toxic to mammalian cells.

Protocol

-

Cell Line: Vero cells or HepG2 (mammalian).

-

Assay: MTT or Resazurin viability assay.

-

Calculation: Determine the

(concentration inhibiting 50% of mammalian cell growth). -

Selectivity Index Formula:

Interpretation

-

SI < 1: Toxic (Compound kills host cells before bacteria).

-

SI > 10: Promising therapeutic window.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound insolubility in aqueous media. | Check well bottom with microscope. If precipitate exists, MIC is invalid. Lower concentration or use formulation aids (e.g., cyclodextrins). |

| Media Color Change | Aniline oxidation.[5] | Ensure stock was fresh. Protect plates from light during incubation. |

| Skipped Wells | Pipetting error or contamination. | Repeat assay. Ensure tips are changed between dilution steps. |

| Trailing Growth | Bacteriostatic activity (common in sulfonamides). | Read MIC at 80% inhibition rather than 100% clearance if "haze" persists [1]. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7][8] Wayne, PA: CLSI.[6][9] [Link]

-

Pfaller, M. A., et al. (2004). Antimicrobial activity of PTK 0796 (BAY 73-6944) against 2,785 clinical isolates of Gram-positive and Gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[2][3][6][9][10][11][12] [Link]

-

Seiler, S. S., & Sorhaug, T. (1992). Testing of antimicrobial activity of aniline derivatives.[13][14] Journal of Applied Microbiology. (Contextual grounding for aniline mechanisms).

Sources

- 1. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The antimicrobial action of polyaniline involves production of oxidative stress while functionalisation of polyaniline introduces additional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.dtu.dk [food.dtu.dk]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 9. pdb.apec.org [pdb.apec.org]

- 10. longdom.org [longdom.org]

- 11. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. Toxicity and antimicrobial activity of tropylated aniline and its derivatives | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

experimental setup for kinase inhibition assay with aniline derivatives.

Application Note: Profiling Aniline Derivative Kinase Inhibitors Using the ADP-Glo™ Luminescent Assay

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Mechanistic assay design, structure-activity relationships, and high-throughput screening of 4-anilinoquinazoline derivatives against Receptor Tyrosine Kinases (RTKs).

Introduction & Mechanistic Insights

The dysregulation of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR), is a primary driver in various solid tumors, including non-small cell lung cancer (NSCLC)[1]. The development of small-molecule kinase inhibitors has heavily relied on aniline derivatives , specifically the 4-anilinoquinazoline scaffold, which serves as the pharmacophore for globally approved drugs such as Gefitinib, Erlotinib, Lapatinib, and Afatinib[2].

Causality in Molecular Design: Why are aniline derivatives so effective? These compounds act as ATP-competitive inhibitors. The bicyclic quinazoline core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., gatekeeper residue Thr790 in EGFR) via water-mediated or direct hydrogen bonds[3]. Concurrently, the substituted aniline moiety at the C-4 position is driven into a deep, adjacent hydrophobic pocket within the kinase cleft. This dual-interaction mechanism not only blocks ATP binding—thereby preventing autophosphorylation and downstream RAS/MAPK signaling—but also confers high selectivity for mutant kinase isoforms over wild-type[2][3].

Fig 1: EGFR signaling pathway and targeted intervention by aniline derivatives.

Assay Selection: The ADP-Glo™ Self-Validating System

To accurately profile the IC50 of these aniline derivatives, the assay must be highly sensitive, universally applicable to any kinase, and free from radioactive hazards. The ADP-Glo™ Kinase Assay is the industry standard for this purpose[4].

Unlike assays that measure phosphorylated products (which require specific antibodies for every substrate), ADP-Glo measures the universal byproduct of the kinase reaction: ADP [5].

The Causality of the Two-Step Reagent System:

-

ATP Depletion (ADP-Glo Reagent): After the kinase reaction, unconsumed ATP creates massive background noise. The ADP-Glo reagent terminates the kinase reaction and enzymatically depletes the remaining ATP, leaving only the newly formed ADP[5].

-

Signal Generation (Kinase Detection Reagent): This reagent converts the preserved ADP back into ATP. Simultaneously, it introduces luciferase and luciferin. The newly synthesized ATP drives a bioluminescent reaction, producing light that is directly proportional to kinase activity[5].

Fig 2: Two-step workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: High-Throughput Inhibitor Screening

This protocol is optimized for a 384-well low-volume format, maintaining the critical 1:1:2 volumetric ratio required for optimal reagent performance[6].

Phase A: Assay Validation (The ATP-to-ADP Conversion Curve)

To ensure the assay is a self-validating system, you must first prove that luminescence linearly correlates with ADP production under your specific buffer conditions.

-

Prepare 1 mL of 1 mM ATP and 500 µL of 1 mM ADP in your chosen 1X Kinase Buffer[6].

-

Combine these to create a standard curve representing 0% to 100% ATP-to-ADP conversion (e.g., 100% conversion = 1 mM ADP / 0 mM ATP).

-

Run these standards through Steps 3 and 4 below. A linear correlation (

) validates your buffer and reagent integrity.

Phase B: Kinase Inhibition Assay

Step 1: Compound Preparation

-

Dissolve aniline derivatives (e.g., Erlotinib) in 100% DMSO to create a 10 mM stock.

-

Perform a 3-fold serial dilution in DMSO, then dilute 1:20 in 1X Kinase Buffer to reach a 5% DMSO concentration (final assay DMSO will be 1%).

Step 2: Kinase Reaction (5 µL Volume)

-

Add 1 µL of the diluted aniline inhibitor (or 5% DMSO vehicle control) to the 384-well plate[7].

-

Add 2 µL of purified kinase enzyme (e.g., EGFR L858R) diluted in 1X Kinase Buffer.

-

Add 2 µL of Substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes. Scientific Insight: Ensure the final

concentration is

Step 3: ATP Depletion

-

Add 5 µL of ADP-Glo™ Reagent to all wells[6].

-

Incubate at room temperature for 40 minutes. Scientific Insight: This exact timing is required to fully degrade up to 1 mM of unconsumed ATP, ensuring a high signal-to-background ratio.

Step 4: ADP Detection & Luminescence Reading

-

Add 10 µL of Kinase Detection Reagent to all wells[6].

-

Incubate at room temperature for 30–60 minutes[6].

-

Measure luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[6].

Data Presentation: Expected IC50 Values

When screening aniline derivatives against EGFR, the structural generation of the inhibitor dictates its efficacy profile. First-generation inhibitors (Gefitinib, Erlotinib) bind reversibly and are highly effective against wild-type and L858R mutants, but fail against the T790M "gatekeeper" mutation due to steric hindrance[2][8]. Second-generation derivatives (Afatinib) feature a distinct acrylate side chain that forms an irreversible covalent bond with Cys-797, overcoming this resistance[8].

Table 1: Comparative IC50 Values of Clinical Aniline Derivatives against EGFR

| Inhibitor | Generation | Binding Mechanism | Target Kinase(s) | IC50 (EGFR WT) | IC50 (EGFR L858R) | IC50 (EGFR T790M) |

| Gefitinib | 1st | Reversible | EGFR | ~0.08 µM | < 0.05 µM | > 10 µM |

| Erlotinib | 1st | Reversible | EGFR | ~0.10 µM | < 0.05 µM | > 10 µM |

| Lapatinib | 1st | Reversible | EGFR / HER2 | ~0.16 µM | N/A | N/A |

| Afatinib | 2nd | Irreversible (Covalent) | EGFR / HER2 / HER4 | ~0.2 nM | ~0.2 nM | ~10 nM |

(Data synthesized from established in vitro proliferation and kinase assays[2][8].)

By utilizing the ADP-Glo assay framework detailed above, researchers can accurately generate dose-response curves to calculate precise IC50 values, driving the rational design of next-generation aniline-based kinase inhibitors.

References

Sources

- 1. ovid.com [ovid.com]

- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. biofeng.com [biofeng.com]

- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Methodology for Evaluating the Anti-Inflammatory Properties of N-Benzylaniline Derivatives

Introduction & Mechanistic Rationale

N-benzylanilines and their structural derivatives (such as the indazole derivative benzydamine) represent a highly versatile class of pharmacophores in medicinal chemistry[1]. Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through potent, direct inhibition of cyclooxygenase (COX) enzymes, N-benzylaniline derivatives exhibit a differentiated and pleiotropic mechanism of action[2].

The primary anti-inflammatory efficacy of these compounds stems from their ability to selectively inhibit the synthesis and release of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), without significantly suppressing anti-inflammatory cytokines like IL-10[2][3]. Furthermore, they demonstrate membrane-stabilizing properties that attenuate nociceptor excitability, providing potent local anesthetic and analgesic effects[4]. While they are generally weak inhibitors of prostaglandin synthesis at low concentrations, they exhibit dose-dependent inhibition of COX, lipoxygenase (LOX), and cytosolic phospholipase A2α (cPLA2α) at higher local concentrations[2][5].

Evaluating this multi-target profile requires a tiered, self-validating methodological approach. This guide details the causal logic and step-by-step protocols necessary to rigorously screen N-benzylaniline derivatives for anti-inflammatory efficacy.

Fig 1. Multi-target anti-inflammatory signaling pathway of N-benzylanilines.

Tiered Screening Workflow

To prevent false positives and ensure translational relevance, the evaluation pipeline must integrate cell-based phenotypic assays, isolated enzymatic profiling, and in vivo disease models.

Fig 2. Tiered self-validating workflow for evaluating anti-inflammatory properties.

Experimental Protocols & Causality

Protocol A: In Vitro Cytokine Inhibition Assay (RAW 264.7 Macrophages)

Causality & Rationale: Because N-benzylanilines primarily exert their effects via the suppression of pro-inflammatory cytokines[3], quantifying TNF-α and IL-1β reduction is the most critical primary screen. RAW 264.7 murine macrophages provide a highly reproducible inflammatory response when stimulated with Lipopolysaccharide (LPS). Self-Validating System: A parallel MTT or CellTiter-Glo viability assay must be run. This ensures that any observed reduction in cytokines is due to true pharmacological inhibition, not compound-induced cytotoxicity.

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂. -

Pre-treatment: Aspirate media. Add fresh media containing the N-benzylaniline derivatives at varying concentrations (e.g., 1, 10, 50, 100 µM). Include Dexamethasone (10 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

-

Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL in all wells except the negative control (unstimulated) wells. Incubate for 24 hours.

-

Harvest & ELISA: Centrifuge the plate at 1,500 rpm for 5 minutes. Extract the supernatant and quantify TNF-α and IL-1β levels using commercially available sandwich ELISA kits following the manufacturer's instructions.

-

Viability Counter-Screen: Add MTT reagent (0.5 mg/mL) to the remaining cells and incubate for 3 hours to confirm cell viability >90%.

Protocol B: In Vitro COX-1 / COX-2 Enzymatic Profiling

Causality & Rationale: To map the secondary mechanism of action and predict gastrointestinal safety, compounds must be profiled for COX-1 and COX-2 inhibition[1]. A high COX-1/COX-2 IC50 ratio (Selectivity Index) indicates a lower risk of gastric ulceration. Self-Validating System: Celecoxib is used as a COX-2 selective positive control, while Indomethacin serves as a non-selective control.

Step-by-Step Methodology:

-

Reagent Preparation: Utilize a fluorometric or colorimetric COX inhibitor screening assay kit containing purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Setup: In a 96-well plate, combine assay buffer, heme, and the respective COX enzyme. Add the N-benzylaniline test compounds (serial dilutions).

-

Incubation: Incubate the mixture at 37°C for 15 minutes to allow compound-enzyme binding.

-

Initiation: Add arachidonic acid (substrate) and the fluorometric/colorimetric probe to initiate the reaction.

-

Detection: Measure the appearance of the oxidized probe (e.g., via fluorescence at Ex/Em = 535/587 nm) after 5 minutes. Calculate the IC50 values using non-linear regression analysis.

Protocol C: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Rationale: This is the gold standard for evaluating acute local inflammation. The model is biphasic: the early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is driven by prostaglandin synthesis and cytokine infiltration. This temporal resolution allows researchers to pinpoint exactly when and how the N-benzylaniline derivative acts in vivo. Self-Validating System: The contralateral (un-injected) paw serves as an internal baseline, and a vehicle-treated group establishes the maximum inflammatory response.

Step-by-Step Methodology:

-

Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing access to water ad libitum.

-

Dosing: Administer the N-benzylaniline derivative (e.g., 10, 30, 50 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Administer Indomethacin (10 mg/kg) to the positive control group. Wait 1 hour.

-

Induction: Inject 0.1 mL of a 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Measurement: Use a plethysmometer to measure paw volume at baseline (Hour 0), and subsequently at 1, 2, 3, 4, and 5 hours post-injection.

-

Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

Quantitative Data Presentation

To ensure clear interpretation of structure-activity relationships (SAR) and in vivo efficacy, data should be synthesized into standardized tables.

Table 1: Representative In Vitro Cytokine and Enzymatic Inhibition Profiling

| Compound ID | TNF-α IC₅₀ (µM) | IL-1β IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Cell Viability (%) |

| Vehicle | N/A | N/A | N/A | N/A | N/A | 100.0 ± 1.2 |

| Benzydamine | 12.4 ± 1.1 | 15.2 ± 1.3 | >1000 | 245.0 ± 12.5 | >4.0 | 98.5 ± 2.0 |

| Derivative A | 4.5 ± 0.6 | 6.1 ± 0.8 | 450.5 ± 15.0 | 85.2 ± 5.4 | 5.2 | 97.2 ± 1.5 |

| Derivative B | 1.2 ± 0.3 | 2.0 ± 0.4 | 120.4 ± 8.2 | 15.6 ± 2.1 | 7.7 | 95.4 ± 3.1 |

| Celecoxib | >100 | >100 | 15.2 ± 1.4 | 0.04 ± 0.01 | 380.0 | 96.0 ± 1.8 |

Table 2: Representative In Vivo Carrageenan-Induced Paw Edema Reduction

| Treatment Group | Dose (mg/kg) | Paw Vol. Increase at 2h (%) | Paw Vol. Increase at 4h (%) | Total Edema Inhibition (%) |

| Vehicle (Control) | - | 65.4 ± 4.2 | 88.5 ± 5.1 | - |

| Indomethacin | 10 | 42.1 ± 3.5 | 25.4 ± 2.8 | 71.3 |

| Benzydamine | 30 | 35.2 ± 3.1 | 45.6 ± 4.0 | 48.4 |

| Derivative B | 30 | 28.4 ± 2.5 | 32.1 ± 3.2 | 63.7 |

References[2] Title: Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence | Source: icpahealth.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZTCjqcGmxkAYkbDqD9O7zxT_QMyQBnb7h652XkTVSRdVo6MqhnXHhdtJ4uJCscWmy9gpG0qKfrdAesuu3FL2CzA_dzVO1cJ0r2jFRo0yU5jafaq2l2lhl6Sog35GpdMChX2EC_PEqA-RT_6fPS0I9mkbDCkXTWkkZtfFkD8x3Gn0hiEE0GSln0OrgyigCHsMa2QHeX_o=[1] Title: Proposed mechanism for the anti-inflamatory effect of benzydamine | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_5Y6PGdZY8OQEsLvzNtY8Jiq-A_h5hwuFlm-4-lJ5_Wl7pfDgQeNysLkh6btxrGBwsKlyj_4hKHDcb0U5XEL0TLd6JL5JdfYX9yLL8epCZwTFrirwHa4RyM9ImQvQNCACBkHp2Ue6NCNyEbRg37yFfs9z3UEB0GDMVX0FHvINCd42vHwCaVEBmfBYRJTmz9Bi6LQw9r4CKxt7UqBLFNun4R-0X_XvD51mJoet1obTEkLTKbayQRmUrLS6AyMZXwKG9uJGqc=[4] Title: Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUj9PfpCBa-PypvHu9TPfRxucABXFGc1fhE7grVB7lJrEA-rtNojWRk6A17h-KiBZKvlQUfRfXIIQ8bqRfD7fghbWKmEPbXr06mvgtJzTHrdwl9eD_HMWIuDNJmxzJsJyUkMuBlApugFFoZIIR[3] Title: The present and the future of benzydamine: expert opinion paper | Source: frontiersin.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECZYFc_-F3CxGcaRO9pTr6ij7xpZbAfI7O5uHJ4amlDptpQhF1H4u8hurFPEsZUzfZfoh_1sUdseT6inh8Yxf5x6curlpQ8yMu9QCq5FxaD7NjRsTH31rZtOrZ54oDecWUIUZjVzSyQyAIvJd0tGYGxTMCqR0vKgMDYzg-V3Jg20sGOrIGiLtsRsV5DhXt82Qf93s=[5] Title: N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α | Source: d-nb.info | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7rugsqvN8p62PECkwIGAwaeX_NFjt6LxYvDO8JRq2WRqvnwHB0MMNqyHqfz6fAGikGifuwkFWDxu178SASKCjVin3LOLgtLuGLh4tFyo8elkPmvI-Xp0PKGM=

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzydamine Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]

- 3. Frontiers | The present and the future of benzydamine: expert opinion paper [frontiersin.org]

- 4. Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Note & Protocol: Large-Scale Synthesis of 2-ethyl-N-(pyridin-4-ylmethyl)aniline

Abstract & Strategic Overview